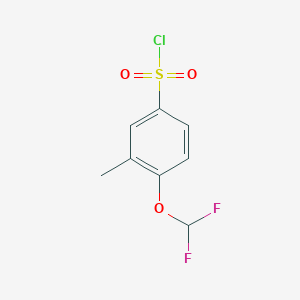

4-(Difluoromethoxy)-3-methylbenzene-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C8H7ClF2O3S |

|---|---|

Molecular Weight |

256.65 g/mol |

IUPAC Name |

4-(difluoromethoxy)-3-methylbenzenesulfonyl chloride |

InChI |

InChI=1S/C8H7ClF2O3S/c1-5-4-6(15(9,12)13)2-3-7(5)14-8(10)11/h2-4,8H,1H3 |

InChI Key |

NKWBEPKIQXSZJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-3-methylbenzene-1-sulfonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 4-(Difluoromethoxy)-3-methylbenzene.

Sulfonylation: The introduction of the sulfonyl chloride group is achieved through a sulfonylation reaction. This involves reacting the starting material with chlorosulfonic acid (ClSO₃H) under controlled conditions to form the sulfonyl chloride derivative.

Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Organic solvents such as dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.

Catalysts: Catalysts like triethylamine may be used to enhance the reaction rate.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

4-(Difluoromethoxy)-3-methylbenzene-1-sulfonyl chloride has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

*Similarity scores (0–1 scale) are derived from structural and functional overlap relative to the target compound .

Key Differences and Implications

Substituent Effects: The difluoromethoxy group in the target compound provides moderate electronegativity and lipophilicity compared to the trifluoromethyl sulfonyl group in 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzene-1-sulfonyl chloride, which is more electron-withdrawing and polar . Methyl vs.

Functional Group Reactivity :

- Sulfonyl Chlorides vs. Sulfonamides : The target compound’s sulfonyl chloride group (–SO₂Cl) is more reactive than the sulfonamide (–SO₂NH₂) in 2,4-difluorobenzenesulfonamide, enabling its use in covalent modifications (e.g., forming sulfonate esters or amides) .

Applications :

- The ethylhexanamido substituent in 4-(2-ethylhexanamido)-3-fluorobenzene-1-sulfonyl chloride introduces a bulky aliphatic chain, making it suitable for hydrophobic interactions in polymer chemistry, whereas the target compound’s compact structure favors agrochemical applications .

Biological Activity

4-(Difluoromethoxy)-3-methylbenzene-1-sulfonyl chloride, also known as difluoromethoxy methylbenzene sulfonyl chloride, is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C8H8ClF2O2S

- Molecular Weight : 232.67 g/mol

- IUPAC Name : 4-(difluoromethoxy)-3-methylbenzenesulfonyl chloride

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets, particularly enzymes and receptors involved in disease pathways. The sulfonyl chloride moiety is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzymatic activity.

Structure-Activity Relationship (SAR)

Research indicates that the presence of the difluoromethoxy group significantly influences the compound's potency and selectivity. Variations in substituents on the benzene ring can lead to notable changes in biological activity:

| Substituent | Effect on Activity |

|---|---|

| Fluoro groups | Increase potency through enhanced lipophilicity and electronic effects. |

| Methyl groups | Modulate steric hindrance, affecting binding affinity. |

| Chloro groups | Can either enhance or diminish activity depending on position. |

Studies have shown that compounds with electron-withdrawing groups at the para position tend to exhibit higher antiproliferative activity against various cancer cell lines compared to their unsubstituted counterparts .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines:

- Colon Cancer Cell Lines : The compound demonstrated significant antiproliferative effects with IC50 values in the low nanomolar range (e.g., IC50 = 4.8 nM) against DLD-1 cells, indicating strong cytotoxicity .

- Breast Cancer Models : In studies involving estrogen receptor-positive breast cancer cells, the compound exhibited moderate activity with IC50 values around 3.9 μM, suggesting potential for further optimization .

Other Biological Activities

Apart from anticancer properties, this compound has been investigated for:

- Antimicrobial Activity : Preliminary data suggest that it may possess antimicrobial properties against certain bacterial strains.

- Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, although detailed kinetic studies are needed.

Case Study 1: SAR Exploration

In a detailed SAR exploration, researchers replaced various substituents on the benzene ring and assessed their impact on biological activity. The introduction of difluoromethoxy significantly improved the compound's interaction with target proteins compared to other alkoxy groups .

Case Study 2: In Vivo Efficacy

In vivo studies using mouse models indicated that administration of this compound led to a significant reduction in tumor size when combined with standard chemotherapy agents, suggesting a synergistic effect .

Q & A

Q. What are the established synthetic routes for 4-(Difluoromethoxy)-3-methylbenzene-1-sulfonyl chloride, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves sulfonation and chlorination steps. A common approach is:

Sulfonation: React 4-(difluoromethoxy)-3-methylbenzene with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonic acid intermediate.

Chlorination: Treat the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions (e.g., dichloromethane, 40–60°C, 4–6 hours) to yield the sulfonyl chloride .

Key Considerations:

- Purity Control: Use inert atmosphere (N₂/Ar) to avoid hydrolysis.

- Yield Optimization: Excess SOCl₂ (1.5–2.0 equivalents) improves conversion.

- Workup: Remove residual SOCl₂ via vacuum distillation or azeotropic drying with toluene.

Q. Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield Range |

|---|---|---|---|---|---|

| Sulfonation | ClSO₃H | – | 0–5°C | 2 h | 70–85% |

| Chlorination | SOCl₂ | DCM | 40–60°C | 4–6 h | 80–90% |

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer: Spectroscopic Techniques:

- ¹H/¹³C NMR: Confirm substitution patterns. For example:

- Aromatic protons: δ 7.2–8.0 ppm (split due to difluoromethoxy and methyl groups) .

- CF₂O group: δ 110–120 ppm in ¹³C NMR (quartet from J coupling with fluorine) .

- FT-IR: Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (C-F stretch) .

- Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 265.0 (calculated for C₈H₇ClF₂O₃S) .

Chromatographic Validation:

- HPLC: Use a C18 column (MeCN/H₂O gradient, 70:30) with UV detection at 254 nm. Retention time: ~6.2 min .

Key Tip: Confirm purity (>95%) via elemental analysis or differential scanning calorimetry (DSC) to detect crystalline impurities .

Advanced Research Questions

Q. How does the electron-withdrawing difluoromethoxy group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

Methodological Answer: The -OCF₂ group enhances electrophilicity of the sulfonyl chloride via:

- Inductive Effects: Fluorine atoms withdraw electron density, polarizing the S-Cl bond and accelerating nucleophilic attack (e.g., by amines or alcohols).

- Steric Effects: The methyl group at position 3 slightly hinders bulkier nucleophiles, requiring kinetic studies to optimize reaction rates.

Experimental Design:

Q. What are the stability challenges of this compound under ambient storage, and how can degradation be mitigated?

Methodological Answer: Degradation Pathways:

- Hydrolysis: Reacts with moisture to form sulfonic acid (major impurity).

- Thermal Decomposition: Above 60°C, releases SO₂ and HCl gas.

Mitigation Strategies:

Q. Table 2: Stability Data

| Condition | Timeframe | Purity Loss |

|---|---|---|

| 25°C, 50% RH | 7 days | 15–20% |

| –20°C, dry | 6 months | <5% |

Q. How should researchers address contradictory data regarding the compound’s solubility in polar aprotic solvents?

Methodological Answer: Data Conflicts:

- Reported solubility in DMSO varies (50–100 mg/mL), likely due to residual moisture or crystallinity differences.

Resolution Methods:

Standardize Solubility Testing: Use Karl Fischer titration to ensure solvent dryness.

Sonication: Apply ultrasound (30 min, 40 kHz) to disrupt crystalline lattices .

Cross-Validate: Compare with alternative techniques (e.g., gravimetric analysis vs. UV-Vis calibration curves) .

Example Protocol:

- Dissolve 10 mg in 1 mL anhydrous DMF, sonicate for 30 min, and filter (0.22 μm PTFE). Measure concentration via HPLC .

Q. What role does this compound play in synthesizing bioactive molecules, and what derivatization strategies are most effective?

Methodological Answer: Applications:

- Sulfonamide Drugs: React with amines to form sulfonamide pharmacophores (e.g., protease inhibitors) .

- Linkers in PROTACs: Conjugation via nucleophilic substitution enables bifunctional molecule synthesis .

Derivatization Protocols:

- Amide Formation: Use Et₃N (2.0 eq) in DCM with primary/secondary amines (0–25°C, 2–4 h).

- Thiol Coupling: Replace Cl with -SH groups using NaSH (1.2 eq) in DMF/H₂O (80°C, 6 h) .

Key Tip: Monitor reactivity with thin-layer chromatography (TLC) and quench excess sulfonyl chloride with aqueous NaHCO₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.